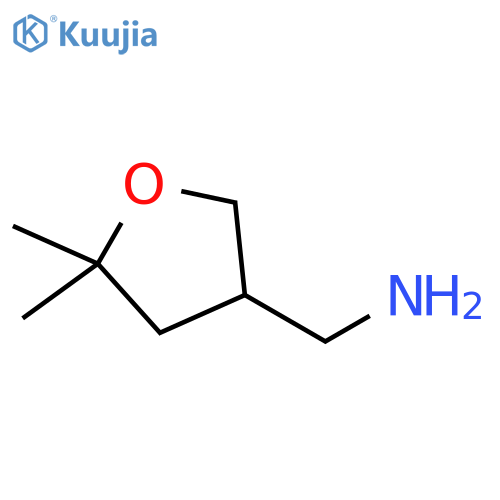Cas no 203312-01-0 ((5,5-dimethyloxolan-3-yl)methanamine)

203312-01-0 structure
商品名:(5,5-dimethyloxolan-3-yl)methanamine
CAS番号:203312-01-0
MF:C7H15NO
メガワット:129.200102090836
MDL:MFCD27756644
CID:4634242
PubChem ID:75464785
(5,5-dimethyloxolan-3-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (5,5-dimethyltetrahydrofuran-3-yl)methanamine
- [(5,5-dimethyltetrahydrofuran-3-yl)methyl]amine
- (5,5-dimethyloxolan-3-yl)methanamine
- 3-Furanmethanamine, tetrahydro-5,5-dimethyl-
- 1-(5,5-Dimethyloxolan-3-yl)methanamine
-
- MDL: MFCD27756644
- インチ: 1S/C7H15NO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5,8H2,1-2H3
- InChIKey: UGPCKAQIDRPZDB-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)CC(CN)C1
(5,5-dimethyloxolan-3-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2223-1G |
(5,5-dimethyloxolan-3-yl)methanamine |
203312-01-0 | 97% | 1g |
¥ 4,257.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2223-10G |
(5,5-dimethyloxolan-3-yl)methanamine |
203312-01-0 | 97% | 10g |
¥ 21,285.00 | 2023-03-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1381054-1g |
(5,5-Dimethyloxolan-3-yl)methanamine |
203312-01-0 | 98% | 1g |
¥6037 | 2023-04-08 | |
| eNovation Chemicals LLC | D623230-5G |
(5,5-dimethyloxolan-3-yl)methanamine |
203312-01-0 | 97% | 5g |
$2400 | 2024-07-21 | |
| abcr | AB416359-500 mg |
[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine |
203312-01-0 | 500MG |
€432.20 | 2023-02-19 | ||
| eNovation Chemicals LLC | D623230-250MG |
(5,5-dimethyloxolan-3-yl)methanamine |
203312-01-0 | 97% | 250mg |
$320 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2223-100MG |
(5,5-dimethyloxolan-3-yl)methanamine |
203312-01-0 | 97% | 100MG |
¥ 838.00 | 2023-03-20 | |
| eNovation Chemicals LLC | D623230-1G |
(5,5-dimethyloxolan-3-yl)methanamine |
203312-01-0 | 97% | 1g |
$800 | 2024-07-21 | |
| Enamine | EN300-2974600-0.05g |
(5,5-dimethyloxolan-3-yl)methanamine |
203312-01-0 | 95.0% | 0.05g |
$550.0 | 2025-03-19 | |
| Enamine | EN300-2974600-5.0g |
(5,5-dimethyloxolan-3-yl)methanamine |
203312-01-0 | 95.0% | 5.0g |
$1946.0 | 2025-03-19 |
(5,5-dimethyloxolan-3-yl)methanamine 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
203312-01-0 ((5,5-dimethyloxolan-3-yl)methanamine) 関連製品
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:203312-01-0)(5,5-dimethyloxolan-3-yl)methanamine

清らかである:99%
はかる:1g
価格 ($):454.0